6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Physicochemical profiling Regioisomer comparison Lead optimization

6-Bromo-7-methyl-1,3-dihydro-indol-2-one (CAS 1260830-11-2) is a disubstituted oxindole (indolin-2-one) featuring a bromine atom at the 6-position and a methyl group at the 7-position of the bicyclic core. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this small-molecule scaffold belongs to the privileged oxindole family extensively explored in kinase inhibitor and CNS drug discovery programs.

Molecular Formula C9H8BrNO
Molecular Weight 226.073
CAS No. 1260830-11-2
Cat. No. B2589097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-7-methyl-1,3-dihydro-indol-2-one
CAS1260830-11-2
Molecular FormulaC9H8BrNO
Molecular Weight226.073
Structural Identifiers
SMILESCC1=C(C=CC2=C1NC(=O)C2)Br
InChIInChI=1S/C9H8BrNO/c1-5-7(10)3-2-6-4-8(12)11-9(5)6/h2-3H,4H2,1H3,(H,11,12)
InChIKeyCJLUWJSRUMAJCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-7-methyl-1,3-dihydro-indol-2-one (CAS 1260830-11-2) – Core Scaffold Identity and Procurement Baseline


6-Bromo-7-methyl-1,3-dihydro-indol-2-one (CAS 1260830-11-2) is a disubstituted oxindole (indolin-2-one) featuring a bromine atom at the 6-position and a methyl group at the 7-position of the bicyclic core [1]. With a molecular formula of C₉H₈BrNO and a molecular weight of 226.07 g/mol, this small-molecule scaffold belongs to the privileged oxindole family extensively explored in kinase inhibitor and CNS drug discovery programs [2]. The compound is commercially available from multiple vendors at purities typically ≥95–98% and serves as a versatile synthetic building block for constructing more elaborate bioactive molecules through cross-coupling and condensation chemistry at the bromine handle .

Why 6-Bromo-7-methyl-1,3-dihydro-indol-2-one Cannot Be Casually Replaced by a Generic Oxindole Analog


Substitution pattern on the oxindole core is a primary determinant of both biological target engagement and synthetic reactivity. In kinase inhibitor SAR campaigns, the position of halogen substituents directly modulates potency: for example, in a TAK1 inhibitor series, relocation of substituents around the oxindole scaffold altered IC₅₀ values from low nanomolar to micromolar ranges [1]. Similarly, in antidepressant oxindole derivatives, the presence and position of a bromo substituent on the aryl moiety was identified as critical for MAO-A inhibitory activity [2]. For cross-coupling applications, the electronic environment of the C–Br bond differs markedly between the 4-, 5-, and 6-positions, affecting oxidative addition rates with palladium catalysts [3]. A generic or differently substituted oxindole cannot be assumed to replicate the reactivity profile or biological performance of the specific 6-bromo-7-methyl regioisomer without experimental validation.

Quantitative Differentiation Evidence: 6-Bromo-7-methyl-1,3-dihydro-indol-2-one vs. Closest Analogs


Physicochemical Property Comparison: 6-Br-7-Me vs. 4-Br-7-Me vs. 5-Br-7-Me Oxindole Isomers

Computed physicochemical properties for the three regioisomeric bromo-methyl oxindoles reveal identical XLogP3, TPSA, hydrogen bond donor/acceptor counts, and molecular weight, confirming that simple computed descriptors cannot distinguish these isomers [1][2][3]. This underscores that differentiation must rely on experimental biological or reactivity data rather than in silico predictions.

Physicochemical profiling Regioisomer comparison Lead optimization

Class-Level Evidence: Critical Role of Bromo Substituent Position in Oxindole Kinase Inhibitor Potency

In a TAK1 kinase inhibitor program, systematic modification around the oxindole scaffold produced compounds with IC₅₀ values spanning from 8.9 nM (compound 10) to low micromolar (compounds 3 and 6 in cellular assays), demonstrating that substitution pattern, rather than mere presence of the oxindole core, governs potency [1]. While the specific 6-bromo-7-methyl compound was not the focus of this study, the data establish that positional isomerism on the oxindole ring is a high-impact variable for target engagement. Separately, in antidepressant oxindole SAR, the bromo substituent position on the aryl moiety was explicitly identified as critical for MAO-A inhibitory activity [2].

Kinase inhibition Structure-activity relationship TAK1

Synthetic Utility: 6-Bromo-7-methyl Oxindole as a Patent-Documented Intermediate for CNS Drug Candidates

The compound 6-bromo-7-methyl-1,3-dihydro-indol-2-one is explicitly employed as a synthetic intermediate in US Patent 9,221,816 B2, which describes 2-oxo-2,3-dihydro-indoles for the treatment of CNS disorders including schizophrenia [1]. The patent procedure uses 6-bromo-7-methylindoline-2,3-dione as a precursor that is reduced to the target 6-bromo-7-methyl-1,3-dihydro-indol-2-one. This establishes a documented industrial application that is specific to the 6,7-substitution pattern, as the downstream pharmacophore requires this exact regioisomer for further elaboration.

Medicinal chemistry Patent intermediate CNS disorders

Optimal Procurement and Application Scenarios for 6-Bromo-7-methyl-1,3-dihydro-indol-2-one


Kinase Inhibitor Lead Optimization Requiring Regiospecific 6-Bromo Oxindole Building Blocks

Medicinal chemistry teams developing oxindole-based kinase inhibitors (e.g., TAK1, p38α, or Src family kinases) should specify CAS 1260830-11-2 when the SAR hypothesis requires a bromine atom at the 6-position to engage a specific hydrophobic pocket or to serve as a cross-coupling handle for library synthesis. Class-level evidence demonstrates that positional isomerism can produce >100-fold potency differences within oxindole series [1]. Using the incorrect regioisomer (e.g., 4-bromo-7-methyl or 5-bromo-7-methyl) may yield misleading SAR conclusions.

CNS Drug Discovery Following Patent-Defined Synthetic Routes

Research groups pursuing 2-oxo-2,3-dihydro-indole-based CNS therapeutics as described in US Patent 9,221,816 B2 require this specific intermediate for the reduction step from 6-bromo-7-methylindoline-2,3-dione [2]. Substitution with an alternative regioisomer would deviate from the validated synthetic pathway and produce a different downstream pharmacophore, potentially compromising the intended biological activity against CNS targets.

Suzuki-Miyaura Cross-Coupling Library Synthesis at the C6 Position

Synthetic chemistry groups constructing focused libraries of 6-arylated oxindoles via palladium-catalyzed cross-coupling should select the 6-bromo-7-methyl scaffold specifically. The electronic nature of the C6–Br bond in the oxindole system, influenced by the adjacent C7 methyl group and the lactam carbonyl, determines oxidative addition efficiency with Pd(0) catalysts [3]. The 4-bromo and 5-bromo isomers present different electronic environments and may require re-optimization of coupling conditions, adding unnecessary development time.

Quote Request

Request a Quote for 6-Bromo-7-methyl-1,3-dihydro-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.